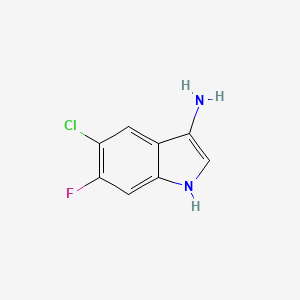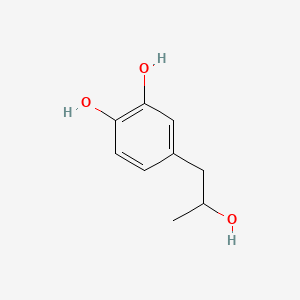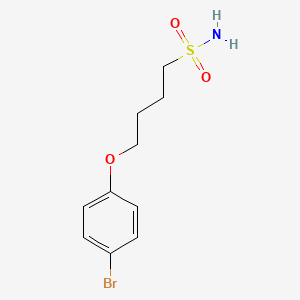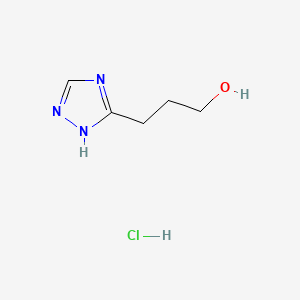
5-(2-Chlorophenoxy)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenoxy)pyrimidin-2-ol: is a chemical compound with the molecular formula C10H7ClN2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorophenoxy group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenoxy)pyrimidin-2-ol typically involves the reaction of 2-chlorophenol with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 2-chlorophenol reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 5-(2-chlorophenoxy)pyrimidin-2-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(2-chlorophenoxy)pyrimidin-2-ol can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; often in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 5-(2-chlorophenoxy)pyrimidin-2-ol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the design of inhibitors for specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, 5-(2-chlorophenoxy)pyrimidin-2-ol is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for various applications.
Mécanisme D'action
The mechanism of action of 5-(2-chlorophenoxy)pyrimidin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
2-chloropyrimidine: A precursor in the synthesis of 5-(2-chlorophenoxy)pyrimidin-2-ol.
2-chlorophenol: Another precursor used in the synthesis.
Pyrimidine derivatives: Compounds with similar structures but different substituents.
Uniqueness: 5-(2-chlorophenoxy)pyrimidin-2-ol is unique due to the presence of both a chlorophenoxy group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
927413-65-8 |
|---|---|
Formule moléculaire |
C10H7ClN2O2 |
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
5-(2-chlorophenoxy)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-3-1-2-4-9(8)15-7-5-12-10(14)13-6-7/h1-6H,(H,12,13,14) |
Clé InChI |
SQALISWFLCDEOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CNC(=O)N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)




![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)



![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)

